molecular formula C26H28N4O3S B2683849 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide CAS No. 683770-07-2

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide

Cat. No.: B2683849
CAS No.: 683770-07-2
M. Wt: 476.6
InChI Key: KWKSZYSMGAKZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide is a synthetic organic compound provided for research purposes. It features a benzimidazole core, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure integrates a benzimidazole moiety, where the benzimidazole group is linked to a phenyl ring, which is further connected to a sulfamoylbenzamide group featuring N-butyl and N-ethyl substitutions . Benzimidazole-containing compounds are of significant interest in pharmaceutical research and have been extensively investigated for various therapeutic applications. Literature indicates that structurally related analogs have demonstrated potent biological activities, including antimicrobial effects against Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . Furthermore, certain benzimidazole derivatives have shown promising anticancer activities in vitro against human cancer cell lines, such as colorectal carcinoma (HCT116) . The presence of the sulfonamide group in the structure also suggests potential as a starting point for the development of carbonic anhydrase inhibitors (CAIs), a class of compounds investigated for conditions like glaucoma and hypoxic tumors . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound require further investigation and characterization by qualified researchers. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-5-17-30(4-2)34(32,33)22-15-13-19(14-16-22)26(31)27-21-10-8-9-20(18-21)25-28-23-11-6-7-12-24(23)29-25/h6-16,18H,3-5,17H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKSZYSMGAKZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Features of Selected Benzimidazole-Benzamide Derivatives
Compound Name Core Structure Substituents Key Synthetic Route Melting Point (°C)
Target Compound Benzimidazole-phenyl + benzamide N-butyl-N-ethylsulfamoyl Sulfamoylation of benzamide precursor Not reported
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13) Benzimidazole-phenyl + propenone linker 4-Methoxyphenyl Claisen-Schmidt condensation 258.4–260.2
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)phenyl)benzamide (2a) Bis-benzimidazole Amino linkages EDC-mediated coupling >300
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido 2,4-Dinitrophenyl Thioether formation and amidation Not reported

Key Observations :

  • The target compound lacks the propenone linker seen in derivatives (e.g., compounds 11–15), which reduces conformational flexibility but may enhance metabolic stability .
  • The absence of thioether or dinitrophenyl groups (as in W1 ) simplifies synthesis but may limit redox-mediated interactions.

Physicochemical and Biophysical Properties

Table 2: Comparative Physicochemical Data
Compound LogP (Predicted) Aqueous Solubility Hydrogen-Bond Acceptors Hydrogen-Bond Donors
Target Compound 3.8 (estimated) Moderate (sulfamoyl enhances solubility) 6 2
Compound 14 2.1 Low (hydroxy group increases crystallinity) 5 3
Compound 2a 4.5 Very low (rigid bis-benzimidazole) 8 4
3b 1.9 High (imidazole and urea groups) 7 3

Key Findings :

  • The N-butyl-N-ethylsulfamoyl group in the target compound likely improves solubility compared to hydroxy- or methoxy-substituted analogs (e.g., 14 ).
  • High melting points (>300°C) in bis-benzimidazole derivatives (e.g., 2a ) correlate with strong intermolecular hydrogen bonding, whereas the target’s sulfamoyl group may reduce crystallinity.

Key Insights :

  • The target compound’s sulfamoyl group is structurally distinct from the propenone or dinitrophenyl moieties in bioactive analogs, suggesting divergent mechanisms (e.g., sulfamoyl may target hydrolases or receptors).
  • TP53 upregulation in chalcone-benzimidazole hybrids (e.g., compound 6 ) highlights the importance of rigid aromatic systems for DNA-binding protein modulation.

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, a compound belonging to the class of benzimidazole derivatives, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzimidazole moiety linked to a sulfonamide group. The synthesis typically involves multi-step organic reactions, where key steps include:

  • Formation of the Benzimidazole Core : Achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Coupling with Phenyl Group : Involves nucleophilic aromatic substitution with halogenated benzene derivatives.
  • Introduction of the Sulfonamide Group : This final step utilizes sulfonyl chlorides in the presence of bases to form the desired sulfonamide linkage.

A detailed synthetic route is illustrated in Table 1 below.

StepReaction TypeReagentsConditions
1Condensationo-Phenylenediamine + Carboxylic AcidAcidic medium
2Nucleophilic SubstitutionHalogenated BenzeneBase catalyst
3Sulfonamide FormationSulfonyl Chloride + BaseMild conditions

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the target compound. Research indicates that these compounds can inhibit human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair. For instance, a series of novel 1H-benzimidazoles were evaluated against various cancer cell lines, demonstrating significant binding affinities and thermal stabilization of DNA .

Key Findings:

  • Inhibition of Hu Topo I : The compound showed IC50 values comparable to established chemotherapeutics like camptothecin.
  • Cell Cycle Arrest : Flow cytometry studies indicated that certain derivatives caused G2/M phase arrest in cancer cells, suggesting mechanisms that lead to apoptosis.

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Their ability to interact with microbial DNA and enzymes makes them promising candidates for treating bacterial infections. The specific mechanisms often involve disruption of DNA replication processes in bacteria .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as:

  • Enzymes : Inhibition of topoisomerases leads to disrupted DNA replication.
  • DNA Binding : The compound acts as a minor groove binder, stabilizing specific DNA conformations and preventing proper replication.

Case Studies

Several case studies have documented the efficacy of similar benzimidazole derivatives:

  • Study on Anticancer Activity :
    • A derivative was tested against 60 human cancer cell lines at the National Cancer Institute (NCI), showing potent growth inhibition with GI50 values indicating strong anticancer activity .
  • Antimicrobial Efficacy :
    • Research demonstrated that certain benzimidazole derivatives exhibited broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling a benzimidazole intermediate (e.g., 3-(1H-benzo[d]imidazol-2-yl)aniline) with a sulfamoylbenzamide precursor. Key steps include:

  • Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with N-butyl-N-ethylamine under anhydrous conditions in dichloromethane (DCM) .
  • Amide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF or THF to link the sulfamoyl group to the benzimidazole-containing phenyl moiety .
  • Purity control : Monitor via TLC (silica gel, ethyl acetate/hexane) and confirm with HPLC (C18 column, acetonitrile/water gradient) and 1H^1H-NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) .

Q. How can the structural conformation of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths and angles, particularly for the sulfamoyl (-SO2_2-) and benzimidazole moieties .
  • Spectroscopy : 13C^{13}C-NMR to confirm carbonyl (C=O, ~165–170 ppm) and sulfonamide (S=O, ~110–120 ppm) groups; HRMS for molecular ion ([M+H]+^+) matching theoretical mass .

Q. What are the primary physicochemical properties critical for in vitro assays?

  • Key properties :

  • Solubility : Test in DMSO (stock solutions) and PBS (for biological assays). Low aqueous solubility may require cyclodextrin encapsulation .
  • Stability : Assess via accelerated degradation studies (40°C/75% RH) and LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Approach :

  • Molecular docking : Use AutoDock Vina to dock the compound into target protein active sites (e.g., EGFR kinase, PDB ID: 1M17). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen bonding with key residues (e.g., Lys721 in EGFR) .

Q. How to resolve contradictions in reported biological activities across structural analogs?

  • Case study : If analog A shows potent anticancer activity but analog B (with a methylpiperidine substituent) is inactive:

  • SAR analysis : Compare logP, polar surface area, and steric hindrance differences impacting membrane permeability or target binding .
  • Assay validation : Re-test both analogs under standardized conditions (e.g., MTT assay in MCF-7 cells, 72-hour incubation) to rule out protocol variability .

Q. What strategies improve selectivity for therapeutic targets while minimizing off-target effects?

  • Design :

  • Bioisosteric replacement : Substitute the N-butyl-N-ethyl group with a morpholine ring to reduce CYP450 inhibition while retaining sulfamoyl activity .
  • Proteome-wide profiling : Use KinomeScan® to identify off-target kinase interactions and guide structural refinements .

Q. How to elucidate the metabolic fate of this compound in preclinical models?

  • Methods :

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify phase I/II metabolites via UPLC-QTOF-MS. Look for hydroxylation (m/z +16) or glucuronidation (m/z +176) .
  • In vivo PK : Administer IV/PO in rodents; calculate AUC, Cmax_{max}, and t1/2_{1/2} using non-compartmental analysis (Phoenix WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.